molecular formula C20H19NO2 B11479911 N-[2-(furan-2-yl)ethyl]-2,2-diphenylacetamide

N-[2-(furan-2-yl)ethyl]-2,2-diphenylacetamide

Cat. No.: B11479911
M. Wt: 305.4 g/mol
InChI Key: RPIOKOCKURVRTB-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)ethyl]-2,2-diphenylacetamide is an organic compound with the molecular formula C18H17NO2. This compound features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and a diphenylacetamide moiety. The presence of these functional groups makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)ethyl]-2,2-diphenylacetamide typically involves the reaction of 2,2-diphenylacetic acid with 2-(furan-2-yl)ethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the formation of the desired product is complete .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)ethyl]-2,2-diphenylacetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The compound can be reduced to form tetrahydrofuran derivatives.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride, AlCl3) and specific reaction conditions such as low temperatures.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

N-[2-(furan-2-yl)ethyl]-2,2-diphenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)ethyl]-2,2-diphenylacetamide is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The furan ring and diphenylacetamide moiety may play a role in binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular mechanisms involved .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(Phenylthio)ethyl)acetamide
  • 2-(Ethylamino)-N-(1-ethylpropyl)acetamide
  • 2-Chloro-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide
  • N-Ethyl-2-(4-formylphenoxy)acetamide

Uniqueness

N-[2-(furan-2-yl)ethyl]-2,2-diphenylacetamide is unique due to the presence of both the furan ring and the diphenylacetamide moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C20H19NO2

Molecular Weight

305.4 g/mol

IUPAC Name

N-[2-(furan-2-yl)ethyl]-2,2-diphenylacetamide

InChI

InChI=1S/C20H19NO2/c22-20(21-14-13-18-12-7-15-23-18)19(16-8-3-1-4-9-16)17-10-5-2-6-11-17/h1-12,15,19H,13-14H2,(H,21,22)

InChI Key

RPIOKOCKURVRTB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCCC3=CC=CO3

Origin of Product

United States

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